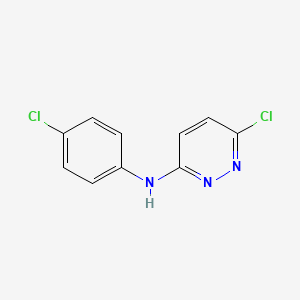
1,1-Dichloro-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-methylbutane is an organic compound with the molecular formula C5H10Cl2. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. The compound is part of the alkane family, specifically a chlorinated alkane, and is known for its reactivity due to the presence of two chlorine atoms attached to the same carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-methylbutane can be synthesized through the chlorination of 2-methylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the carbon chain.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where 2-methylbutane is exposed to chlorine gas under controlled conditions to ensure efficient chlorination and high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dichloro-2-methylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to 2-methylbutane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-)
Bases: Potassium hydroxide (KOH), sodium ethoxide (NaOEt)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed:
Alcohols and Ethers: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Alkanes: Formed through reduction reactions.
Applications De Recherche Scientifique
1,1-Dichloro-2-methylbutane has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Employed in the development of certain pharmaceutical compounds.
Material Science: Utilized in the production of specialized polymers and materials.
Chemical Research: Serves as a model compound for studying reaction mechanisms and kinetics.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2-methylbutane primarily involves its reactivity due to the presence of two chlorine atoms. These chlorine atoms make the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include:
Nucleophilic Attack: The chlorine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Base-Induced Elimination: Strong bases can abstract protons from the carbon chain, resulting in the formation of double bonds (alkenes).
Comparaison Avec Des Composés Similaires
1,1-Dichloro-2-methylbutane can be compared with other chlorinated alkanes such as:
1,2-Dichloroethane: Used as a solvent and in the production of vinyl chloride.
1,1,1-Trichloroethane: Used as a solvent and in the production of refrigerants.
1,1-Dichloroethane: Used as a solvent and in the production of other chemicals.
Uniqueness: this compound is unique due to its specific structure, which includes two chlorine atoms on the same carbon atom, making it highly reactive and suitable for various chemical transformations.
Propriétés
Numéro CAS |
57171-61-6 |
|---|---|
Formule moléculaire |
C5H10Cl2 |
Poids moléculaire |
141.04 g/mol |
Nom IUPAC |
1,1-dichloro-2-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-3-4(2)5(6)7/h4-5H,3H2,1-2H3 |
Clé InChI |
QUZVKAQHTIEVRU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)

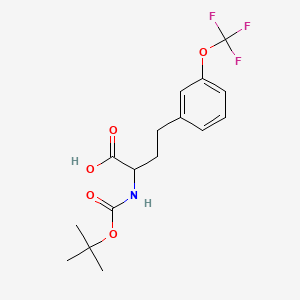

![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
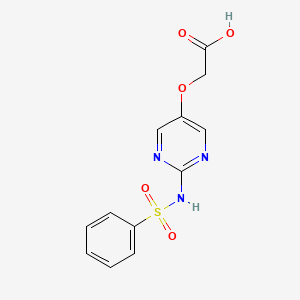


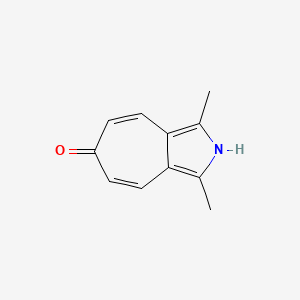
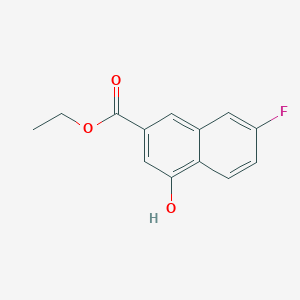
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
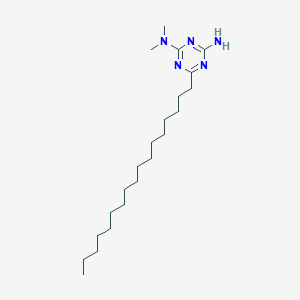
![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
